ジフルフリルジスルフィド

概要

説明

Difurfuryl disulfide is a sulfur-containing volatile compound mainly found in roasted coffee . It is also the main degradation product of furfuryl mercaptan under Fenton-type reaction conditions .

Molecular Structure Analysis

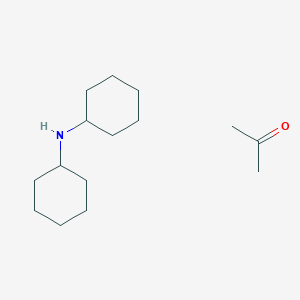

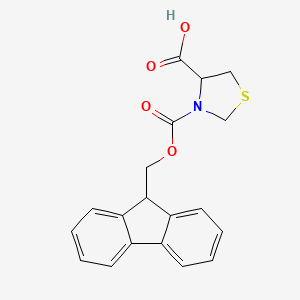

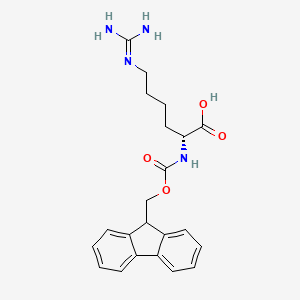

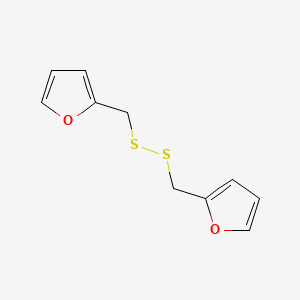

The empirical formula of Difurfuryl disulfide is C10H10O2S2 . Its molecular weight is 226.32 . The molecule contains a total of 25 bonds, including 15 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 10 aromatic bonds, 2 five-membered rings, 1 disulfide, and 2 Furanes .

Chemical Reactions Analysis

Difurfuryl disulfide has been used in the preparation of poly(disulfido-imide)s by Diels-Alder (DA) reaction with various bismaleimides . More detailed information about its chemical reactions is not available in the retrieved resources.

Physical And Chemical Properties Analysis

Difurfuryl disulfide is a liquid with a refractive index of n20/D 1.585 (lit.) . It has a boiling point of 112-115 °C/0.5 mmHg (lit.) and a melting point of 10-11 °C (lit.) . The density of Difurfuryl disulfide is 1.233 g/mL at 25 °C (lit.) .

科学的研究の応用

食品産業:焙煎コーヒーの香り成分

DFDSは、焙煎コーヒーの重要な香り成分として特徴付けられており、その独特の風味に貢献しています 。この化合物は、低濃度でローストした硫黄のような肉のような味を付与し、コーヒーやその他の食品の官能体験を高めます。

材料科学:ポリ(ジスルフィド-イミド)の調製

材料科学では、DFDSは、ビスマレイミドとのディールス・アルダー反応によるポリ(ジスルフィド-イミド)の調製に使用されます 。この用途は、さまざまな産業における潜在的な用途を持つ新しい高分子材料を開発するため、重要です。

腐食防止:炭素鋼の保護

DFDSは、特に石油およびガス産業において、CO2飽和環境中の炭素鋼のグリーン腐食防止剤として研究されています 。それは、混合腐食防止剤として作用し、カソード反応に支配的な影響を与え、鋼表面に化学吸着して、腐食防止のための持続可能で非毒性の解決策を提供します。

製薬用途:抗菌活性

DFDSは、ビブリオ・パラヘモリティカス、黄色ブドウ球菌、リステリア・モノサイトゲネス、大腸菌などの一般的な病原細菌に対して抗菌活性を示します 。新しい抗菌剤の開発のための製薬物質としてのその使用は有望です。

カプセル化と安定性の向上

DFDSをβ-シクロデキストリンにカプセル化することは、この化合物を保護し、その安定性を高める方法です 。このプロセスは、食品や医薬品など、さまざまな用途におけるDFDSの完全性と有効性を維持するために重要です。

食品製品のフレーバー強化

DFDSは、肉製品、アルコール飲料およびノンアルコール飲料、ソフトキャンディー、焼き菓子、ゼラチン、プディング、冷凍乳製品など、広くフレーバー化合物として使用されています 。低濃度で独特の風味特性を付与する能力により、フレーバー業界で貴重な成分となっています。

包接錯体における放出特性

β-シクロデキストリンとの包接錯体からのDFDSの放出特性が研究されており、その制御放出と食品科学や薬物送達システムにおける潜在的な用途に関する洞察を提供しています .

グリーンケミストリー:環境に優しい用途

グリーン腐食防止剤としてのDFDSの使用は、グリーンケミストリーの原則に沿っており、環境に優しく持続可能な化学慣行の必要性を強調しています 。この用途は、腐食が大きな課題であり、従来の阻害剤が環境リスクをもたらす産業において特に関連しています。

Safety and Hazards

Difurfuryl disulfide should be handled with care to avoid breathing in vapors, mist, or gas . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be used . It’s also important to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .

将来の方向性

Difurfuryl disulfide has been widely used as a flavor compound or a pharmaceutical substance . Its encapsulation in β-cyclodextrin has been studied to provide protection and enhance the stability of the entrapped ingredients . This suggests potential future directions in the field of encapsulation and stability enhancement of volatile compounds.

作用機序

Target of Action

Difurfuryl disulfide has been found to have a significant impact on carbon steel . It acts as a green corrosion inhibitor for the N80 steel in a CO2-saturated solution . It has also been reported to have antibacterial activity against common pathogenic bacteria such as Vibrio parahaemolyticus, Staphylococcus aureus, Listeria monocytogenes, and Escherichia coli .

Mode of Action

Difurfuryl disulfide acts as a mixed corrosion inhibitor, with a dominant inhibition effect on the cathodic reaction . It is chemisorbed on the steel surface through the − S−S− groups in a parallel manner . Difurfuryl disulfide exhibits a higher tendency for electron transfer and stronger adsorption to steel compared to other compounds .

Biochemical Pathways

It is known that it interacts with the steel surface and forms a protective layer, preventing further corrosion .

Pharmacokinetics

It is known that it has a high affinity for steel surfaces and can form a stable complex .

Result of Action

The primary result of Difurfuryl disulfide’s action is the prevention of corrosion in carbon steel surfaces . This is achieved by forming a protective layer on the steel surface, which prevents further corrosion . In addition, it has been reported to have antibacterial activity against some common pathogenic bacteria .

Action Environment

The action of Difurfuryl disulfide is influenced by environmental factors. It has been studied in a CO2-saturated solution containing 3.5% NaCl . The presence of CO2 and NaCl may influence the effectiveness of Difurfuryl disulfide as a corrosion inhibitor

特性

IUPAC Name |

2-[(furan-2-ylmethyldisulfanyl)methyl]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2S2/c1-3-9(11-5-1)7-13-14-8-10-4-2-6-12-10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJPZHSWLMJQRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSSCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063463 | |

| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Pale yellowish oily liquid; powerful, repulsive sulfuraceous odour | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,2'-(Dithiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in oils, Miscible at room temperature (in ethanol) | |

| Record name | 2,2'-(Dithiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.229-1.248 | |

| Record name | 2,2'-(Dithiodimethylene)difuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1013/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

4437-20-1 | |

| Record name | Difurfuryl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4437-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-(Thiodimethylene)-difuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004437201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,2'-[dithiobis(methylene)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[dithiobis(methylene)]bisfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-(DITHIODIMETHYLENE)DIFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IP6729ULF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

10 - 11 °C | |

| Record name | Bis(2-furanylmethyl) disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029988 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。